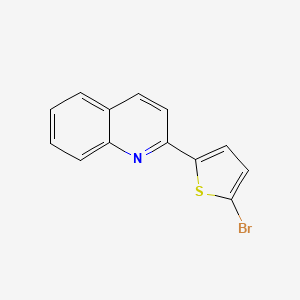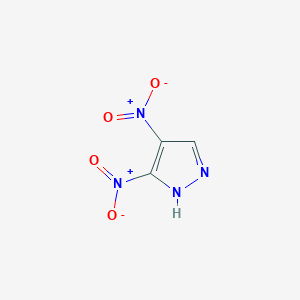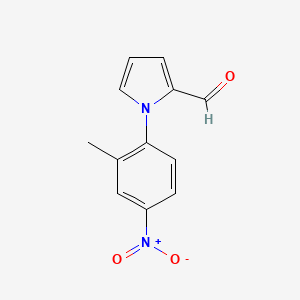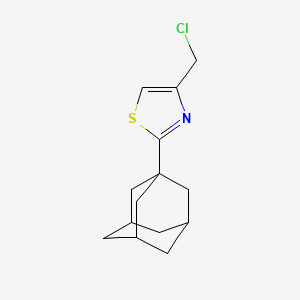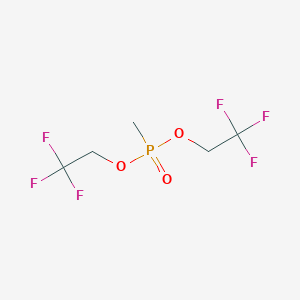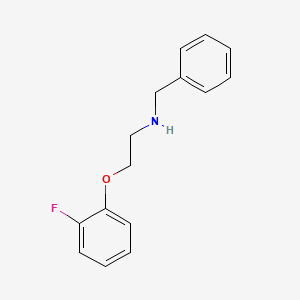
N-benzyl-2-(2-fluorophenoxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-benzyl-2-(2-fluorophenoxy)ethanamine” can be represented by the linear formula C15 H16 F N O . The InChI code for this compound is 1S/C15H16FNO.ClH/c16-14-8-4-5-9-15 (14)18-11-10-17-12-13-6-2-1-3-7-13;/h1-9,17H,10-12H2;1H .Physical And Chemical Properties Analysis
“N-benzyl-2-(2-fluorophenoxy)ethanamine” is a solid at room temperature . It has a molecular weight of 281.76 .Applications De Recherche Scientifique
Neurochemical Pharmacology
N-benzyl-2-(2-fluorophenoxy)ethanamine and related compounds have been studied for their neurochemical pharmacological properties. In a study by Eshleman et al. (2018), substituted N-benzylphenethylamines, which are structurally related, were shown to be high potency agonists at 5-HT2A receptors. These compounds were compared with hallucinogens and stimulants, demonstrating notable efficacy at 5-HT2A and 5-HT2C receptors, consistent with hallucinogenic activity, but limited psychostimulant activity. This suggests potential applications in neuropharmacology and the study of serotonin-related brain functions (Eshleman et al., 2018).
Pharma Market Reflections
Habernickel's 2003 study reflects on the pharmaceutical market, noting the use of certain 2-substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives, similar to N-benzyl-2-(2-fluorophenoxy)ethanamine, as anti-dopaminergic agents. These are used for treating schizophrenia, dependency, and neurodegenerative disorders, showcasing their broad therapeutic potential (Habernickel, 2003).
Binding Protein Characterization in Parasites
A study by Betbeder et al. (1993) characterized a binding protein in Trypanosoma equiperdum for a family of benzyl-phenoxy-ethanamine derivatives, including compounds structurally related to N-benzyl-2-(2-fluorophenoxy)ethanamine. This study highlighted the correlation between binding affinity and trypanocidal activity, suggesting the potential application of these compounds in parasitology (Betbeder et al., 1993).
Fluorinated Derivatives for Intracellular pH Measurement
Rhee et al. (1995) investigated fluorinated derivatives, including compounds similar to N-benzyl-2-(2-fluorophenoxy)ethanamine, for measuring intracellular pH. This study indicates the potential utility of these compounds in developing pH-sensitive probes for biological research (Rhee et al., 1995).
Hepatic Cytochrome P450 Enzymes Metabolism Study
A study by Nielsen et al. (2017) explored the metabolism of dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine (NBOMe) compounds, related to N-benzyl-2-(2-fluorophenoxy)ethanamine, focusing on the role of hepatic cytochrome P450 enzymes. This research is vital for understanding drug metabolism and potential drug-drug interactions in the context of these compounds (Nielsen et al., 2017).
Fluorinated o-Aminophenol Derivatives
In a study by Reger et al. (2006), new N,N,N-heteroscorpionates based on 2,2'-bis(pyrazolyl)ethanamine and derivatives, akin to N-benzyl-2-(2-fluorophenoxy)ethanamine, were synthesized. This work contributes to the field of inorganic chemistry, demonstrating the application of these compounds in designing ligands for probing supramolecular interactions (Reger et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
N-benzyl-2-(2-fluorophenoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c16-14-8-4-5-9-15(14)18-11-10-17-12-13-6-2-1-3-7-13/h1-9,17H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQVOXNSOSDWHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCOC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394898 |
Source


|
| Record name | N-benzyl-2-(2-fluorophenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2-fluorophenoxy)ethanamine | |
CAS RN |
884497-70-5 |
Source


|
| Record name | N-benzyl-2-(2-fluorophenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B1273878.png)
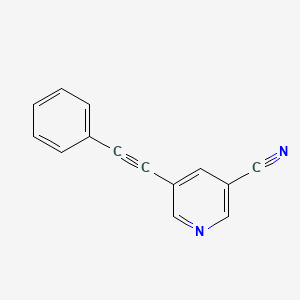
![3-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B1273887.png)
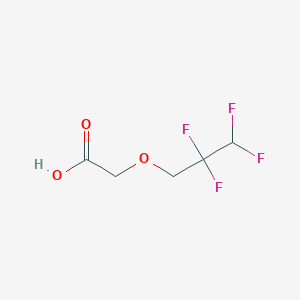
![9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B1273889.png)
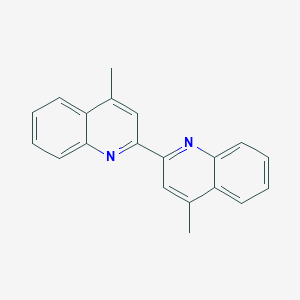
![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)
![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)

